Kazinol S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kazinol S typically involves the extraction of prenylated polyphenols from Broussonetia kazinoki. The extraction process includes the use of solvents such as methanol or ethanol, followed by chromatographic techniques to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Broussonetia kazinoki using optimized solvent extraction methods. The process is followed by purification steps, including column chromatography and recrystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Kazinol S undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Kazinol S has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and skin disorders.
Industry: Used in the development of cosmetic products due to its tyrosinase inhibitory activity.
Mechanism of Action
Kazinol S exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Kazinol S is part of a family of prenylated polyphenols isolated from Broussonetia kazinoki. Similar compounds include:
Kazinol C: Known for its anti-inflammatory and anticancer activities.
Kazinol E: Exhibits tyrosinase inhibitory and cytotoxic activities.
Kazinol F: Studied for its effects on cellular processes and signaling pathways.
Uniqueness of this compound: this compound stands out due to its potent anti-inflammatory and tyrosinase inhibitory activities, making it a promising candidate for therapeutic and cosmetic applications .
Properties
Molecular Formula |
C30H40O5 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-[3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]propyl]-3-[(3,3-dimethyloxiran-2-yl)methyl]-4-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C30H40O5/c1-8-29(4,5)23-14-20(24(31)17-25(23)32)11-9-10-19-15-26(33)28(34)22(16-27-30(6,7)35-27)21(19)13-12-18(2)3/h8,12,14-15,17,27,31-34H,1,9-11,13,16H2,2-7H3 |
InChI Key |
YTBAFGRFSDPCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1CCCC2=CC(=C(C=C2O)O)C(C)(C)C=C)O)O)CC3C(O3)(C)C)C |
Origin of Product |
United States |
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